molecular formula C22H16N2O B8774345 1,3,5-Triphenyl-pyrazol-4-aldehyde CAS No. 68426-71-1

1,3,5-Triphenyl-pyrazol-4-aldehyde

Cat. No. B8774345
CAS RN: 68426-71-1
M. Wt: 324.4 g/mol
InChI Key: NWPWGORXCFKYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triphenyl-pyrazol-4-aldehyde is a useful research compound. Its molecular formula is C22H16N2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triphenyl-pyrazol-4-aldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triphenyl-pyrazol-4-aldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68426-71-1

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

1,3,5-triphenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C22H16N2O/c25-16-20-21(17-10-4-1-5-11-17)23-24(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H

InChI Key

NWPWGORXCFKYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

32 grams phosphorus oxychloride were added dropwise at 0°-5° C. to 75 grams dimethylformamide. The mixture was thereafter stirred for 1 hours at room temperature. Thereafter, 25 grams 1,3,5-triphenyl-pyrazol were added to the mixture, which was then stirred for 8 hours at 80° C. The reaction mixture, which was evaporated and water added to the residue. The pH of the aqueous mixture was adjusted to 8-10. The precipitate was separated and crystallized from ethanol. 22 grams 1,3,5-triphenyl-pyrazol-4-aldehyde, melting at 159°-160° C., were obtained, representing a yield of 80%.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

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